3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine
Overview
Description
3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine is a complex organic compound with a unique structure that includes both diethylamino and prop-1-ynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine typically involves the reaction of diethylamine with a suitable alkyne precursor. One common method involves the use of a Sonogashira cross-coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment to ensure the safety and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (8S,9R,10R)-9-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]-N-(2-fluorophenyl)-10-(hydroxymethyl)-1,6-diazabicyclo[6.2.0]decane-6-carboxamide
- (6R,7R,8S)-7-[4-[3-(dimethylamino)prop-1-ynyl]phenyl]-4-[(4-fluorophenyl)-oxomethyl]-8-(hydroxymethyl)-1,4-diazabicyclo[4.2.0]octan-2-one
Uniqueness
3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine is unique due to its specific combination of diethylamino and prop-1-ynyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
3-[4-[3-(diethylamino)prop-1-ynyl]phenyl]-N,N-diethylprop-2-yn-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-5-21(6-2)17-9-11-19-13-15-20(16-14-19)12-10-18-22(7-3)8-4/h13-16H,5-8,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVAPCYFRNSUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1=CC=C(C=C1)C#CCN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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